(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide
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Overview
Description
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a fluorinated phenyl ring, and a propionamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and (S)-alanine.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluoroacetophenone and (S)-alanine in the presence of a suitable catalyst.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propionyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form corresponding alcohols.
Substitution: The fluorinated phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-propionamide: A similar compound with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
2-Amino-N-[1-(4-methyl-phenyl)-ethyl]-propionamide: A compound with a methyl group instead of fluorine, affecting its chemical and biological properties.
Uniqueness
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorination can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-7(13)11(15)14-8(2)9-3-5-10(12)6-4-9/h3-8H,13H2,1-2H3,(H,14,15)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPGKREUKFCAL-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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